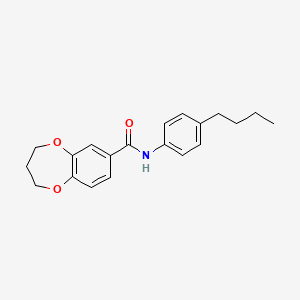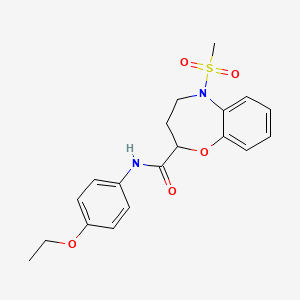![molecular formula C24H27ClN2O3 B11225471 Spiro[cyclopentane-1,3'(2'H)-isoquinoline]-4'-carboxamide, N-[(2-chlorophenyl)methyl]-1',4'-dihydro-2'-(2-methoxyethyl)-1'-oxo- CAS No. 1212484-58-6](/img/structure/B11225471.png)
Spiro[cyclopentane-1,3'(2'H)-isoquinoline]-4'-carboxamide, N-[(2-chlorophenyl)methyl]-1',4'-dihydro-2'-(2-methoxyethyl)-1'-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[cyclopentane-1,3’(2’H)-isoquinoline]-4’-carboxamide, N-[(2-chlorophenyl)methyl]-1’,4’-dihydro-2’-(2-methoxyethyl)-1’-oxo- is a complex organic compound featuring a spirocyclic structure Spirocyclic compounds are characterized by a unique arrangement where two rings are connected through a single atom, creating a three-dimensional structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cyclopentane-1,3’(2’H)-isoquinoline]-4’-carboxamide, N-[(2-chlorophenyl)methyl]-1’,4’-dihydro-2’-(2-methoxyethyl)-1’-oxo- typically involves a multi-step process. One common method includes the chemo- and diastereo-selective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides. This reaction is catalyzed by simple, inexpensive, and readily available sodium hydroxide . The process yields structurally sophisticated spirocyclic derivatives with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[cyclopentane-1,3’(2’H)-isoquinoline]-4’-carboxamide, N-[(2-chlorophenyl)methyl]-1’,4’-dihydro-2’-(2-methoxyethyl)-1’-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Spiro[cyclopentane-1,3’(2’H)-isoquinoline]-4’-carboxamide, N-[(2-chlorophenyl)methyl]-1’,4’-dihydro-2’-(2-methoxyethyl)-1’-oxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of spiro[cyclopentane-1,3’(2’H)-isoquinoline]-4’-carboxamide, N-[(2-chlorophenyl)methyl]-1’,4’-dihydro-2’-(2-methoxyethyl)-1’-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[cyclopentane-1,3’-indoline] derivatives
- Spiro[benzofuran-2,1’-cyclopentane] derivatives
- Spiro[cyclopentane-1,1’-pyrrolo[1,2-a]pyrazine] derivatives
Uniqueness
Spiro[cyclopentane-1,3’(2’H)-isoquinoline]-4’-carboxamide, N-[(2-chlorophenyl)methyl]-1’,4’-dihydro-2’-(2-methoxyethyl)-1’-oxo- stands out due to its unique spirocyclic structure, which imparts distinct three-dimensional properties. This structural feature can enhance its binding affinity and specificity for biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Propriétés
Numéro CAS |
1212484-58-6 |
|---|---|
Formule moléculaire |
C24H27ClN2O3 |
Poids moléculaire |
426.9 g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C24H27ClN2O3/c1-30-15-14-27-23(29)19-10-4-3-9-18(19)21(24(27)12-6-7-13-24)22(28)26-16-17-8-2-5-11-20(17)25/h2-5,8-11,21H,6-7,12-16H2,1H3,(H,26,28) |
Clé InChI |
OMLJXCNYVIUNSP-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11225389.png)

![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine](/img/structure/B11225397.png)
![1-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11225402.png)
![1-(4-fluoro-1H-indazol-3-yl)-4-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11225404.png)
![6-ethyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B11225419.png)
![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B11225427.png)

![2'-(2-methoxyethyl)-1'-oxo-N-(3-phenylpropyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11225436.png)
![6-Allyl-N-(1,3-benzodioxol-5-YL)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11225446.png)
![N-(4-chloro-2-methylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11225453.png)
![N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B11225465.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B11225478.png)
![2'-butyl-1'-oxo-N-(pyridin-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11225483.png)
